
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide is a chemical compound with the molecular formula C4H10N2O3 It is characterized by the presence of an aminooxy group and a hydroxyethyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)-N-(2-hydroxyethyl)Acetamide typically involves the reaction of hydroxylamine with an appropriate acetamide derivative. One common method is the reaction of hydroxylamine hydrochloride with N-(2-hydroxyethyl)acetamide in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 2-(aminooxy)-N-(2-hydroxyethyl)Acetamide involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction can disrupt metabolic pathways and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the acetamide group.
Hydroxyethyl imidazolines: Contains a hydroxyethyl group but has a different core structure.
Uniqueness
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide is unique due to the presence of both an aminooxy group and a hydroxyethyl group attached to an acetamide backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C4H10N2O3 |
|---|---|
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
2-aminooxy-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C4H10N2O3/c5-9-3-4(8)6-1-2-7/h7H,1-3,5H2,(H,6,8) |
Clave InChI |
CHDZZNLMBQAQJH-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC(=O)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



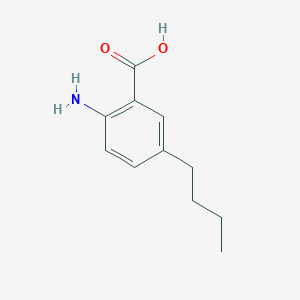

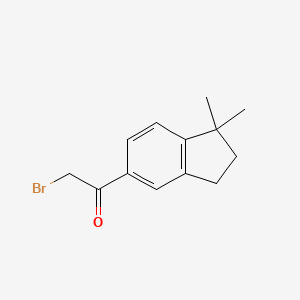
![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)
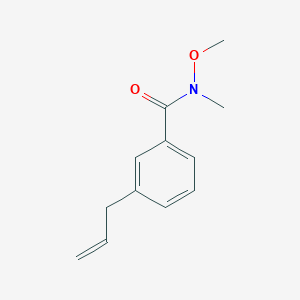
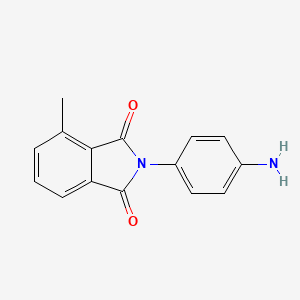
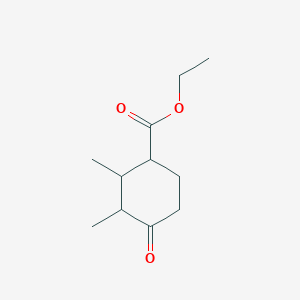
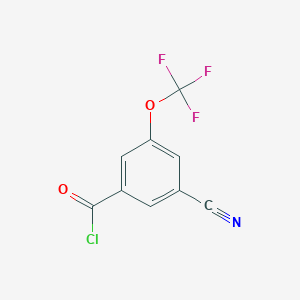
![2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)
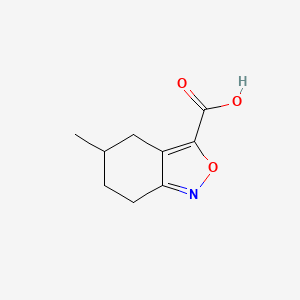
![N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride](/img/structure/B13886117.png)
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline](/img/structure/B13886119.png)
